N,N-dibenzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide
Description
N,N-dibenzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups
Properties
IUPAC Name |
N,N-dibenzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2S/c1-16-20(13-24)22(25-17(2)21(16)23)29(27,28)26(14-18-9-5-3-6-10-18)15-19-11-7-4-8-12-19/h3-12H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHODLFMMSZYIIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101148383 | |
| Record name | 5-Chloro-3-cyano-4,6-dimethyl-N,N-bis(phenylmethyl)-2-pyridinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101148383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893786-06-6 | |
| Record name | 5-Chloro-3-cyano-4,6-dimethyl-N,N-bis(phenylmethyl)-2-pyridinesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893786-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-cyano-4,6-dimethyl-N,N-bis(phenylmethyl)-2-pyridinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101148383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors.
Introduction of Functional Groups: The chloro, cyano, and methyl groups are introduced through substitution reactions using reagents such as chlorinating agents, cyanide sources, and methylating agents.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyridine derivative with a sulfonyl chloride in the presence of a base.
N,N-Dibenzylation: The final step involves the dibenzylation of the nitrogen atoms using benzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted pyridine derivatives.
Scientific Research Applications
Biological Activities
N,N-dibenzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide has been investigated for several biological activities, including:
- Antimicrobial Activity: Studies have indicated that this compound exhibits antibacterial properties against various strains of bacteria. Its effectiveness as an antimicrobial agent is attributed to its ability to inhibit bacterial growth through interference with metabolic pathways.
- Anticancer Potential: Preliminary research suggests that the compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
- Enzyme Inhibition: The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in disease processes. For instance, it may act as an inhibitor of certain kinases involved in cancer progression.
Therapeutic Applications
The therapeutic potential of this compound is being explored in various fields:
- Oncology: Due to its anticancer properties, there is ongoing research into its use as a chemotherapeutic agent. Case studies have demonstrated its effectiveness in preclinical models of cancer.
- Infectious Diseases: Given its antimicrobial activity, the compound is being studied for potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.
- Inflammatory Diseases: There is emerging interest in the compound's ability to modulate inflammatory responses, which could make it a candidate for treating conditions like rheumatoid arthritis or inflammatory bowel disease.
-
Antimicrobial Efficacy Study:
- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.
-
Cancer Cell Line Research:
- In vitro studies on human breast cancer cell lines showed that treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis markers.
-
Enzyme Inhibition Analysis:
- Research focused on the compound's impact on specific kinases revealed that it effectively reduced kinase activity associated with tumor growth and metastasis.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-dibenzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
N,N-dibenzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-thioamide: Similar structure but with a thioamide group instead of a sulfonamide.
Uniqueness
N,N-dibenzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
N,N-dibenzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide (CAS: 893786-06-6) is a synthetic compound belonging to the class of pyridine sulfonamides. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
- Molecular Formula : C22H20ClN3O2S
- Molar Mass : 425.9311 g/mol
Research indicates that compounds similar to this compound may exhibit biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives have been shown to inhibit key enzymes involved in metabolic pathways. For instance, certain benzamide derivatives have been reported to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation .
- Antiviral Properties : Some studies suggest that benzamide derivatives can interact with viral proteins, potentially inhibiting the assembly of viral nucleocapsids. This mechanism has been observed in compounds targeting hepatitis B virus (HBV) core proteins, which may be relevant for understanding the antiviral potential of N,N-dibenzyl derivatives .
Antitumor Activity
In a study exploring the antitumor effects of various benzamide derivatives, compounds similar to this compound demonstrated significant cytotoxicity against cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis in tumor cells .
Case Study: Inhibition of HBV
A notable case study involved the evaluation of benzamide derivatives against HBV. The study found that certain derivatives significantly reduced cytoplasmic HBV DNA levels, suggesting a potential application for N,N-dibenzyl derivatives in antiviral therapies .
Data Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
